molecular formula C26H25Cl2N5O B1574431 TG100435

TG100435

カタログ番号: B1574431
分子量: 494.42
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.

科学的研究の応用

Metabolism and Pharmacokinetics

TG100435 is a novel, orally active protein tyrosine kinase inhibitor with inhibition constants (Ki) against multiple kinases such as Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM. It shows systemic clearance values and varying oral bioavailability in different species like mouse, rat, and dog. This compound undergoes metabolism to form four oxidation metabolites in humans, dogs, and rats. Its major metabolite, TG100855, is more potent than this compound itself. The transformation of this compound to TG100855 significantly enhances tyrosine kinase inhibition in animal models (Hu et al., 2007).

Enzymatic Interconversion

This compound and its N-oxide metabolite TG100855 undergo cyclic conversion by flavin-containing monooxygenases (FMO) and cytochrome P450 monooxygenases (P450s). FMO3 is primarily responsible for the formation of TG100855, and cytochrome P450 reductase might be involved in the retroreduction of TG100855 back to this compound. This interconversion process is significant for understanding the drug's pharmacokinetics and therapeutic effects (Kousba et al., 2008).

Comparative Metabolism in Different Tissues

The metabolism of this compound and TG100855 has been studied in human liver, intestine, and lung microsomes. The findings suggest that liver and intestine predominantly contribute to the N-oxidation of this compound, while all studied tissues contribute to the reduction of TG100855. This research provides insights into the tissue-specific metabolism of this compound, crucial for its therapeutic applications (Kousba et al., 2006).

Species Differences in Enzyme Metabolism

There are notable species differences in the metabolism of this compound, with variations in the formation of TG100855 and its conversion back to this compound. This study highlights the importance of considering species-specific metabolic pathways in the development and application of this compound as an anti-cancer agent (Kousba et al., 2006).

特性

分子式

C26H25Cl2N5O

分子量

494.42

外観

Solid powder

同義語

TG100435;  TG 100435;  TG100435 .; 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。